4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine
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Overview
Description
4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C15H23N3O4S and a molecular weight of 341.43 g/mol . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzene ring substituted with a diamine group and an oxolan-2-ylmethyl group . It is commonly used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine involves several steps. One common synthetic route includes the reaction of 4-nitrobenzenesulfonyl chloride with morpholine to form 4-(morpholine-4-sulfonyl)nitrobenzene . This intermediate is then reduced to 4-(morpholine-4-sulfonyl)aniline, which is subsequently reacted with oxirane to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Scientific Research Applications
4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways . The sulfonyl group and morpholine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine can be compared with other similar compounds, such as:
4-(morpholine-4-sulfonyl)aniline: This compound lacks the oxolan-2-ylmethyl group and has different chemical properties and applications.
4-(morpholine-4-sulfonyl)nitrobenzene: This intermediate in the synthesis of the target compound has a nitro group instead of a diamine group, leading to different reactivity and uses.
4-(morpholine-4-sulfonyl)benzene-1,2-diamine: This compound lacks the oxolan-2-ylmethyl group, resulting in different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c16-14-10-13(23(19,20)18-5-8-21-9-6-18)3-4-15(14)17-11-12-2-1-7-22-12/h3-4,10,12,17H,1-2,5-9,11,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCBFELAVHZPAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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